a-TGF (34-43), rat

EGFR antagonist Mitogenesis inhibition Receptor binding

a-TGF (34-43), rat, is a synthetic decapeptide comprising the third disulfide-constrained loop (residues 34-43) of the rat transforming growth factor-alpha (TGF-α) protein. With the molecular formula C44H69N15O13S2, a molecular weight of 1080.24 Da, and the CAS number 95596-38-6, this fragment was originally selected as a potential antigenic and receptor-binding region.

Molecular Formula C44H69N15O13S2
Molecular Weight 1080.2 g/mol
Cat. No. B12406753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-TGF (34-43), rat
Molecular FormulaC44H69N15O13S2
Molecular Weight1080.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)N
InChIInChI=1S/C44H69N15O13S2/c1-21(2)34(41(69)51-16-33(63)58-35(22(3)4)42(70)54-27(6-5-11-49-44(46)47)38(66)57-31(19-74)43(71)72)59-40(68)28(12-23-7-9-25(61)10-8-23)53-32(62)15-50-37(65)30(17-60)56-39(67)29(13-24-14-48-20-52-24)55-36(64)26(45)18-73/h7-10,14,20-22,26-31,34-35,60-61,73-74H,5-6,11-13,15-19,45H2,1-4H3,(H,48,52)(H,50,65)(H,51,69)(H,53,62)(H,54,70)(H,55,64)(H,56,67)(H,57,66)(H,58,63)(H,59,68)(H,71,72)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-,34-,35-/m0/s1
InChIKeyKYULMNFMIQONLF-JPXFWOSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

a-TGF (34-43), rat: A Synthetic TGF-α Antagonist Peptide for EGFR Signaling Research


a-TGF (34-43), rat, is a synthetic decapeptide comprising the third disulfide-constrained loop (residues 34-43) of the rat transforming growth factor-alpha (TGF-α) protein [1]. With the molecular formula C44H69N15O13S2, a molecular weight of 1080.24 Da, and the CAS number 95596-38-6, this fragment was originally selected as a potential antigenic and receptor-binding region . Critically, the blocked derivative of this peptide functions as a selective antagonist of the epidermal growth factor (EGF) receptor, capable of preventing the mitogenic effects of both EGF and TGF-α without possessing intrinsic agonist activity [1].

Why a-TGF (34-43), rat Cannot Be Replaced by Full-Length TGF-α or EGF in Receptor Antagonism Studies


a-TGF (34-43), rat is not a simple truncated agonist but a functional antagonist of the EGFR. While full-length TGF-α and EGF are potent agonists that stimulate DNA synthesis and cell proliferation [1], a-TGF (34-43), rat lacks intrinsic mitogenic activity and instead blocks the effects of these native ligands [2]. Furthermore, structural studies show that the receptor-binding determinants of TGF-α are discontinuous and cannot be fully represented by any single linear fragment, meaning other fragments (e.g., 34-50, 12-18) possess distinct, often lower, activities [3]. The specific biological profile of a-TGF (34-43), rat is therefore unique and cannot be achieved by substituting with the full-length growth factor, other fragments, or EGF.

Quantitative Differential Evidence for a-TGF (34-43), rat vs. Comparators


Functional Antagonism of EGFR-Mediated Mitogenesis Without Agonist Activity

The blocked derivative of a-TGF (34-43), rat exhibits no intrinsic mitogenic activity but functions as an antagonist by preventing the mitogenic effects of both EGF and full-length TGF-α on fibroblasts [1]. In contrast, the native TGF-α ligand is a potent agonist that directly stimulates DNA synthesis and cell proliferation [2].

EGFR antagonist Mitogenesis inhibition Receptor binding Cell proliferation

Higher Potency in Parietal Cell Secretion Inhibition Compared to Human Sequence Homologs

In a comparative study of TGF-α fragments on parietal cell secretion, rat TGF-α 34-43 inhibited histamine-stimulated aminopyrine uptake with an IC50 value 20-fold higher than the native molecule [1]. This was notably more potent than the human sequence homolog, human TGF-α 34-43, which exhibited an IC50 33-fold higher than native TGF-α [1].

Gastric acid secretion Parietal cells Histamine inhibition IC50 comparison

Demonstrated In Vivo Efficacy in Reducing Gastric Carcinogenesis

Long-term in vivo administration of a-TGF (34-43), rat (at 10 or 20 µg/kg every other day) in a Wistar rat model of gastric carcinogenesis significantly reduced the incidence of gastric cancers compared to untreated controls at week 52 [1]. This effect was associated with decreased cell proliferation and increased apoptosis [1].

Gastric cancer Chemoprevention In vivo efficacy Carcinogenesis model

Comparative Potency Against Full-Length TGF-α in Parietal Cell Assays

When comparing the inhibition of carbachol-stimulated parietal cell secretion, a-TGF (34-43), rat was found to be virtually equipotent with the full-length native TGF-α molecule under air incubation conditions [1]. This contrasts with its lower relative potency in inhibiting histamine stimulation (20-fold higher IC50) [1].

Structure-activity relationship Potency comparison Gastric physiology Carbachol inhibition

Low Basal Receptor Affinity Confers Unique Antagonist Properties Relative to Full-Length TGF-α

The unblocked a-TGF (34-43), rat decapeptide exhibits low affinity for the EGF receptor on human cells [1]. However, chemical blocking of the peptide ends increases its receptor affinity 100-fold, reaching approximately 0.2% of the binding affinity of EGF or full-length TGF-α [1]. This contrasts sharply with the high-affinity binding of the native TGF-α ligand [2].

Receptor binding affinity EGFR Antagonist mechanism Structure-activity relationship

High-Impact Research and Industrial Applications for a-TGF (34-43), rat


Gastric Cancer Chemoprevention and EGFR Pathway Antagonism Studies

The demonstrated in vivo efficacy of a-TGF (34-43), rat in reducing gastric cancer incidence [1] makes it a critical tool for long-term chemoprevention studies and for validating EGFR antagonism as a therapeutic strategy in gastric carcinogenesis models. Researchers can use this peptide to mechanistically dissect the role of autocrine TGF-α/EGFR signaling in tumor initiation and progression.

Differentiating EGFR Agonist vs. Antagonist Signaling in Gastric Physiology

The unique pharmacological profile of a-TGF (34-43), rat—acting as an antagonist of mitogenesis [1] but as a potent inhibitor of parietal cell secretion, where it is equipotent to the native agonist for carbachol stimulation [2]—allows for the selective dissection of divergent EGFR-dependent signaling pathways. This is invaluable for studying compartmentalized receptor signaling in gastric mucosal biology.

Species-Specific Comparative Pharmacology of TGF-α Fragments

The quantitative difference in potency between the rat and human 34-43 fragments in inhibiting parietal cell secretion (20-fold vs. 33-fold higher IC50 than native ligand, respectively) [2] enables precise species-comparative pharmacology studies. This is essential for translating findings between rodent models and potential human applications and for understanding the structural basis of ligand-receptor interactions.

Development of Immunoassays for Rat TGF-α

Antibodies raised against the a-TGF (34-43), rat peptide conjugate are specific for the peptide and native rat TGF-α, and do not cross-react with EGF [1]. This property makes the peptide an excellent immunogen for developing sensitive and specific immunoassays (e.g., ELISA, RIA) for quantifying rat TGF-α in biological samples, a critical need in various research and diagnostic settings.

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